2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole
Description
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Properties
IUPAC Name |
2-(chloromethyl)-5-(3,4-dimethoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-15-9-4-3-8(5-10(9)16-2)11-7-14-12(6-13)17-11/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDALCKBYWYHOHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(O2)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Ascending Trajectory of 5-(3,4-Dimethoxyphenyl)oxazole Derivatives in Medicinal Chemistry: A Technical Guide
Preamble: The Oxazole Scaffold as a Privileged Motif in Drug Discovery
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in the architecture of medicinally active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a versatile scaffold for designing molecules that can interact with a wide array of biological targets.[3] The clinical relevance of oxazoles is well-established, with numerous approved drugs, including the antibiotic Linezolid and the anti-inflammatory agent Oxaprozin, featuring this core structure.[3] The inherent stability and synthetic tractability of the oxazole ring have further fueled its exploration in the quest for novel therapeutics.[1]
This technical guide provides an in-depth literature review of a specific, highly promising class of oxazole derivatives: those bearing a 3,4-dimethoxyphenyl substituent at the 5-position. This particular substitution pattern has emerged as a key pharmacophore, imparting significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the synthetic strategies for accessing these molecules, explore their diverse biological activities with a focus on structure-activity relationships (SAR), and elucidate their known mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 5-(3,4-dimethoxyphenyl)oxazole scaffold.
I. Synthetic Strategies for 5-(3,4-Dimethoxyphenyl)oxazole Derivatives
The construction of the 5-aryl oxazole core can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the availability of starting materials and the desired substitution pattern on the oxazole ring.
The Robinson-Gabriel Synthesis and Related Cyclodehydrations
A classical and widely employed method for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone. For the synthesis of 5-(3,4-dimethoxyphenyl)oxazole derivatives, this would typically start from an α-amino ketone derived from 3,4-dimethoxyacetophenone.
Conceptual Workflow for Robinson-Gabriel Synthesis:
Figure 1: Conceptual workflow of the Robinson-Gabriel synthesis for 5-(3,4-dimethoxyphenyl)oxazole derivatives.
Experimental Protocol: Representative Synthesis of a 2,5-Disubstituted Oxazole
The following is a representative, generalized protocol based on common laboratory practices for oxazole synthesis.
Step 1: Synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-one
-
Dissolve 3,4-dimethoxyacetophenone in a suitable solvent such as diethyl ether or chloroform.
-
Slowly add a solution of bromine in the same solvent dropwise at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromo ketone.
Step 2: Synthesis of 2-(Acylamino)-1-(3,4-dimethoxyphenyl)ethan-1-one
-
Dissolve the crude α-bromo ketone in a suitable solvent like acetonitrile.
-
Add a primary amide and a non-nucleophilic base (e.g., potassium carbonate).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the α-acylamino ketone.
Step 3: Cyclodehydration to form the Oxazole Ring
-
Treat the α-acylamino ketone with a dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.
-
Heat the reaction mixture to the appropriate temperature for the chosen reagent.
-
After completion, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to yield the final 2-substituted-5-(3,4-dimethoxyphenyl)oxazole.
Van Leusen Oxazole Synthesis
The Van Leusen reaction provides an alternative and efficient route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4] This method is particularly useful for preparing oxazoles with a free C2-position.
Reaction Scheme for Van Leusen Synthesis:
Figure 2: Van Leusen synthesis of 5-(3,4-dimethoxyphenyl)oxazole.
II. Biological Activities of 5-(3,4-Dimethoxyphenyl)oxazole Derivatives
The 3,4-dimethoxyphenyl moiety is a recurring structural motif in a multitude of biologically active natural products and synthetic compounds. Its presence in the 5-position of the oxazole ring has been shown to be a key determinant of a range of pharmacological effects.
Anticancer Activity
Derivatives of the 5-(3,4-dimethoxyphenyl)oxazole scaffold have demonstrated significant potential as anticancer agents. While direct studies on a broad series of these specific oxazoles are limited, data from closely related analogues, such as 1,3,4-oxadiazoles and other substituted oxazoles, provide compelling evidence of their antiproliferative effects.
For instance, a study on 3-substituted-5-(3,4-dimethoxy-phenyl)-3H-[3][5][6]oxadiazole-2-thione derivatives revealed moderate anticancer activity against the MCF-7 breast cancer cell line.[7] The most active compounds, PODA-21 and AODA-13, exhibited IC50 values of 50.51±1.64 μg/mL and 43.00±1.02 μg/mL, respectively.[7] Molecular docking studies suggested that these compounds may act as inhibitors of the epidermal growth factor receptor (EGFR).[7]
Furthermore, 4-(3-halo/amino-4,5-dimethoxyphenyl)-5-aryloxazoles have been reported to be cytotoxic against various cancer cell lines, including those resistant to the anticancer drug combretastatin A.[8] These compounds were found to inhibit tubulin polymerization and induce apoptosis.[8]
Table 1: Anticancer Activity of Selected 5-(3,4-Dimethoxyphenyl) Heterocyclic Analogues
| Compound ID | Heterocyclic Core | R-Group | Cancer Cell Line | IC50/Activity | Reference |
| PODA-21 | 1,3,4-Oxadiazole-2-thione | Substituted phenyl | MCF-7 | 50.51 ± 1.64 µg/mL | [7] |
| AODA-13 | 1,3,4-Oxadiazole-2-thione | Substituted aryl | MCF-7 | 43.00 ± 1.02 µg/mL | [7] |
| 7b | N-Methylimidazole | 3-Amino-4-methoxyphenyl | HT-29, MCF-7/Topo, 1411HP | Nanomolar efficacy | [8] |
| 8b | N-Methylimidazole | 3-Amino-4-methoxyphenyl | HT-29, MCF-7/Topo, 1411HP | Nanomolar efficacy | [8] |
Mechanism of Action: A Focus on Tubulin Inhibition and Apoptosis Induction
A recurring mechanism of action for anticancer oxazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[8] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[8] The 3,4-dimethoxyphenyl moiety is structurally similar to the trimethoxyphenyl group found in known tubulin inhibitors like combretastatin A4, suggesting a similar binding mode at the colchicine-binding site of tubulin.
Signaling Pathway: Tubulin Inhibition Leading to Apoptosis
Figure 3: Proposed mechanism of action for anticancer 5-(3,4-dimethoxyphenyl)oxazole derivatives.
Antimicrobial Activity
The 5-(3,4-dimethoxyphenyl)oxazole scaffold has also been investigated for its antimicrobial properties. A study on N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione derivatives demonstrated a broad spectrum of antibacterial activity.[9] These compounds showed comparable or even higher inhibitory activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (P. aeruginosa, E. coli) bacteria when compared to standard antibiotics like gentamicin and ampicillin.[9]
Structure-Activity Relationship Insights
The presence of the 3,4-dimethoxyphenyl group at the 5-position of the heterocyclic ring appears to be crucial for the observed antimicrobial activity. Further substitutions on the oxazole or oxadiazole core can modulate the potency and spectrum of activity. For instance, the introduction of lipophilic groups can enhance cell membrane permeability, leading to improved efficacy.[10]
Table 2: Antimicrobial Activity of Selected 5-(3,4-Dimethoxyphenyl) Heterocyclic Analogues
| Compound Class | Test Organisms | Activity | Reference |
| N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione | S. aureus, B. subtilis, M. luteus, P. aeruginosa, E. coli | Comparable or higher than gentamicin and ampicillin | [9] |
Experimental Protocol: Representative Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Bacterial Inoculum: Culture the test bacteria in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents is a continuous effort in medicinal chemistry. While direct evidence for the anti-inflammatory properties of 5-(3,4-dimethoxyphenyl)oxazole derivatives is emerging, studies on related heterocyclic systems are encouraging.
For example, a series of 1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives have been synthesized and shown to exhibit anti-inflammatory activity.[11] This suggests that the 3,4-dimethoxyphenyl moiety can be a valuable component in the design of novel anti-inflammatory agents. The mechanism of action for many anti-inflammatory oxazole derivatives involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[1][5]
III. Structure-Activity Relationship (SAR) and Future Directions
The collective findings from the literature, although fragmented across different but related heterocyclic systems, allow for the deduction of a preliminary SAR for 5-(3,4-dimethoxyphenyl)oxazole derivatives.
Key SAR Observations:
-
The 5-(3,4-Dimethoxyphenyl) Moiety: This group is consistently associated with enhanced biological activity across anticancer, antimicrobial, and potentially anti-inflammatory applications. The methoxy groups are likely involved in key binding interactions with biological targets.
-
Substitution at the 2-Position of the Oxazole Ring: This position offers a prime site for modification to fine-tune the pharmacological profile. The introduction of various aryl, heteroaryl, or alkyl groups can significantly impact potency and selectivity.
-
Substitution at the 4-Position of the Oxazole Ring: While less explored, this position can also be modified to modulate the electronic and steric properties of the molecule, potentially influencing its biological activity.
Future Perspectives:
The 5-(3,4-dimethoxyphenyl)oxazole scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:
-
Systematic Synthesis and Biological Evaluation: The synthesis of a focused library of 2- and 4-substituted 5-(3,4-dimethoxyphenyl)oxazole derivatives is crucial to establish a more definitive SAR.
-
Mechanism of Action Studies: In-depth biological studies are needed to elucidate the precise molecular targets and signaling pathways modulated by these compounds for each of their observed activities.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential for their progression towards clinical development.
By systematically exploring the chemical space around the 5-(3,4-dimethoxyphenyl)oxazole core, the scientific community can unlock its full therapeutic potential and pave the way for the discovery of new and effective medicines.
IV. References
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Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
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Kumar, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel 3-Substituted-5-(3,4-dimethoxy-phenyl)-3H-[3][5][6]oxadiazole-2-Thione Derivatives as Anticancer Agents. Chemical Methodologies, 7(1), 63-79.
-
Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28.
-
Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
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Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
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Pettit, G. R., et al. (2010). 4-(3-Halo/amino-4,5-dimethoxyphenyl)-5-aryloxazoles and -N-methylimidazoles that are cytotoxic against combretastatin A resistant tumor cells and vascular disrupting in a cisplatin resistant germ cell tumor model. Journal of Medicinal Chemistry, 53(18), 6595-6602.
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Kirubanandan, L., et al. (2019). Structures of the most active anti-inflammatory compounds. ResearchGate.
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Al-Wahaibi, L. H., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(24), 7566.
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Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.
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Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(20), 2969-2993.
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Ojima, I., et al. (2014). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry, 10, 2267-2273.
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Romagnoli, R., et al. (2014). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. European Journal of Medicinal Chemistry, 86, 568-577.
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Wujec, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(11), 3543.
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Ribeiro, M. F., et al. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules.
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Drăghici, C., et al. (2020). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 25(23), 5727.
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Shafiee, A., et al. (2000). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of Organic Chemistry, 65(10), 3048-3051.
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Rekha, A. G. S., et al. (2022). a brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 9(9), 361-364.
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Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate.
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Chatterjee, T., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Journal of Materials Chemistry B, 11(36), 8673-8687.
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Kumar, D., et al. (2013). Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety. Bioinorganic Chemistry and Applications, 2013, 892535.
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Kavaleuski, A., et al. (2001). 1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie, 56(8), 617-619.
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Jaitak, V., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
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Asadi, M., et al. (2016). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Iranian Journal of Pharmaceutical Research, 15(4), 779-785.
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BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(2,5-Dimethoxybenzoyl)oxazole. BenchChem.
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Patel, K. D., & Mistry, B. D. (2013). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 25(1), 291-295.
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Methodological & Application
Solvent selection for reactions involving 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole
Application Notes and Protocols
Topic: Solvent Selection for Reactions Involving 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole
Audience: Researchers, scientists, and drug development professionals.
Solvent Selection for Reactions Involving this compound: A Practical Guide
Abstract
The judicious selection of a solvent is paramount in directing the outcome of chemical reactions involving the versatile building block, this compound. This guide provides a comprehensive framework for choosing an appropriate solvent system to achieve desired reactivity, yield, and selectivity. We delve into the physicochemical properties of the substrate, explore the influence of solvent polarity and proticity on nucleophilic substitution at the chloromethyl position, and present detailed experimental protocols for representative reactions. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, enabling them to optimize their synthetic strategies.
Introduction
This compound is a valuable heterocyclic compound, featuring a reactive chloromethyl group appended to an oxazole core. The oxazole moiety is a prominent scaffold in numerous biologically active compounds, and the 3,4-dimethoxyphenyl group is a common feature in natural products and pharmaceuticals. The primary reactive site of this molecule is the benzylic-like chloromethyl group, which is susceptible to nucleophilic substitution.
The choice of solvent is a critical parameter that can profoundly influence the course of a chemical reaction.[1] Solvents can affect reactant solubility, reaction rates, chemical equilibria, and even the stereochemical outcome of a reaction. A solvent's properties, such as polarity, proticity, and boiling point, must be carefully considered to ensure an efficient and selective transformation. This guide will provide a systematic approach to solvent selection for reactions involving this compound, with a focus on nucleophilic substitution reactions.
Physicochemical Properties and Solvent Considerations
The structure of this compound features several key functional groups that dictate its reactivity and solubility. The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen.[2] The chloromethyl group at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the oxazole ring and the potential for stabilization of the transition state.
Reactions at the chloromethyl group are analogous to those of benzylic halides and are expected to proceed primarily through an S(_N)2 mechanism, especially with strong nucleophiles.[3][4][5] However, under certain conditions, such as with weak nucleophiles in polar protic solvents, an S(_N)1 pathway involving a stabilized carbocation intermediate may be possible.[6] The choice of solvent is therefore crucial in controlling the reaction mechanism.
Decision-Making Workflow for Solvent Selection
A logical approach to solvent selection is essential for successful reaction optimization. The following workflow, represented as a flowchart, provides a general guideline for this process.
Caption: A workflow for systematic solvent selection.
Comparative Analysis of Common Solvents
The properties of the solvent will directly impact the reaction's success. Below is a table summarizing the characteristics of common laboratory solvents and their general applicability to reactions with this compound.
| Solvent | Formula | Dielectric Constant (20°C) | Boiling Point (°C) | Classification | Suitability for Nucleophilic Substitution |
| Polar Aprotic | |||||
| N,N-Dimethylformamide | C₃H₇NO | 36.7 | 153 | Polar Aprotic | Excellent: High polarity aids in dissolving polar substrates and salts. Favors S(_N)2 reactions by not strongly solvating anions.[1] |
| Dimethyl Sulfoxide | C₂H₆OS | 46.7 | 189 | Polar Aprotic | Excellent: Similar to DMF, highly polar and favors S(_N)2 pathways.[1] High boiling point allows for a wide range of reaction temperatures. |
| Acetonitrile | C₂H₃N | 37.5 | 82 | Polar Aprotic | Good: Less polar than DMF and DMSO but still effective for many S(_N)2 reactions.[6] Lower boiling point is advantageous for easier removal. |
| Acetone | C₃H₆O | 20.7 | 56 | Polar Aprotic | Moderate: Lower polarity may limit solubility of some salts. Useful for reactions at lower temperatures. |
| Tetrahydrofuran | C₄H₈O | 7.6 | 66 | Polar Aprotic | Moderate: Lower polarity. Often used in reactions with organometallic reagents. |
| Polar Protic | |||||
| Ethanol | C₂H₆O | 24.6 | 78 | Polar Protic | Moderate to Good: Can act as both solvent and nucleophile (solvolysis). Solvates nucleophiles through hydrogen bonding, which can slow S(_N)2 reactions.[6] May promote S(_N)1 pathways. |
| Methanol | CH₄O | 32.7 | 65 | Polar Protic | Moderate to Good: Similar to ethanol, with a higher dielectric constant. |
| Water | H₂O | 80.1 | 100 | Polar Protic | Limited: Poor solubility of the substrate. Can be used in biphasic systems with a phase-transfer catalyst. |
| Nonpolar | |||||
| Dichloromethane | CH₂Cl₂ | 9.1 | 40 | Nonpolar | Poor to Moderate: Can dissolve the substrate, but may not be polar enough for many nucleophiles.[1] |
| Toluene | C₇H₈ | 2.4 | 111 | Nonpolar | Poor: Generally unsuitable for reactions involving charged nucleophiles due to low polarity.[1] |
Experimental Protocols: A Case Study in Nucleophilic Substitution
To illustrate the practical application of solvent selection, we present protocols for the reaction of this compound with a representative nucleophile, sodium azide, in different solvent systems.
Caption: General scheme for nucleophilic substitution.
Protocol 1: Reaction in a Polar Aprotic Solvent (N,N-Dimethylformamide - DMF)
This protocol is expected to favor an S(_N)2 mechanism, leading to a clean and efficient reaction.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, heating mantle, and standard laboratory glassware.
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous DMF.
-
Add sodium azide to the solution.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Rationale: DMF is an excellent choice for this reaction due to its high polarity, which facilitates the dissolution of both the organic substrate and the inorganic nucleophile.[7] As a polar aprotic solvent, it does not strongly solvate the azide anion, leaving it highly nucleophilic and promoting a rapid S(_N)2 reaction.[1]
Protocol 2: Reaction in a Polar Protic Solvent (Ethanol)
This protocol may result in a slower reaction and potentially the formation of an ethoxy byproduct due to solvolysis.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, and standard laboratory glassware.
Procedure:
-
In a round-bottom flask, suspend this compound and sodium azide in ethanol.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography.
Rationale: While ethanol can dissolve the reactants, its protic nature leads to the solvation of the azide nucleophile through hydrogen bonding, which reduces its nucleophilicity and slows down the S(_N)2 reaction.[6] The higher reaction temperature is often required to overcome this effect. There is also a risk of a competing solvolysis reaction where ethanol acts as the nucleophile.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Solubility of Reactants | Inappropriate solvent polarity. | Screen a range of solvents with varying polarities. Consider using a co-solvent system. |
| Slow or Incomplete Reaction | Poor nucleophile solvation (in protic solvents) or insufficient temperature. | Switch to a polar aprotic solvent. Increase the reaction temperature. |
| Formation of Byproducts | Solvolysis in protic solvents or side reactions at elevated temperatures. | Use a non-nucleophilic solvent. Lower the reaction temperature and extend the reaction time. |
| Difficult Product Isolation | High-boiling point solvent (e.g., DMSO, DMF). | Perform an aqueous workup to remove the high-boiling solvent before final purification. |
Conclusion
The selection of an appropriate solvent is a critical step in the successful execution of chemical reactions with this compound. For nucleophilic substitution reactions, polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally the preferred choice as they promote rapid S(_N)2 reactions.[1][6] Polar protic solvents can also be used, but may require higher temperatures and can lead to side products. A systematic approach to solvent selection, as outlined in this guide, will enable researchers to optimize their synthetic procedures, leading to higher yields and purer products.
References
- ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents.
- Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry.
- Vedantu. (n.d.). Organic Solvent: Types, Properties & Uses Explained.
- LibreTexts Chemistry. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Benchchem. (n.d.). The Dual Reactivity of Benzylic Chlorides: A Technical Guide for Drug Development Professionals.
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution with (Chloromethyl)sulfonylethane.
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
MDPI. (2023, June 17). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Retrieved from [Link]
- S. Joshi et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution with 2-(Chloromethyl)butanal.
- ResearchGate. (2012, July 26). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.
-
Allen. (n.d.). Organic Solvents: Types, Uses, & Properties Explained. Retrieved from [Link]
- Indian Academy of Sciences. (1979). Nucleophilic substitution at a benzylic carbon by an ambident nucleophile.
- R Discovery. (1990, November 1). Effect of solvents and effect of nucleophiles in nucleophilic substitution on benzyl bromide—A kinetic study.
- LibreTexts Chemistry. (2025, February 2). 16.
- ResearchGate. (2016, October 4). Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap.
- MDPI. (n.d.).
- Beilstein Journals. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
- PMC. (2025, May 25).
- PMC. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
- Scientific & Academic Publishing. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants.
Sources
- 1. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Optimization of Bioactive Heterocycles Using 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole
Executive Summary
2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole is a specialized heterocyclic building block designed for the rapid diversification of lead compounds in drug discovery. Distinguished by its "privileged" 3,4-dimethoxyphenyl pharmacophore—a structural motif critical in tubulin polymerization inhibitors (e.g., Combretastatin A-4) and COX-2 inhibitors—this scaffold offers a pre-validated biological anchor.
The defining feature of this molecule is the C2-chloromethyl electrophile , which serves as a highly reactive "click-compatible" handle. This allows medicinal chemists to append diverse solubilizing groups, target-specific warheads, or lipophilic tails via simple nucleophilic substitution, avoiding the harsh conditions often required for direct ring functionalization.
Key Applications:
-
Antimitotic Agents: Synthesis of colchicine-site tubulin inhibitors.[1]
-
Anti-inflammatory Leads: Development of COX-2 selective heterocyclic sulfonamides.
-
Fragment-Based Drug Discovery (FBDD): Rapid generation of amine/thiol libraries for SAR (Structure-Activity Relationship) exploration.
Chemical Profile & Reactivity[2][3][4][5][6]
Structural Logic
The molecule combines three distinct functional domains:
-
The Anchor (3,4-Dimethoxyphenyl): Mimics the A-ring of colchicine and Combretastatin A-4, providing high affinity for hydrophobic pockets in proteins like Tubulin and Cyclooxygenase.
-
The Linker (1,3-Oxazole): A bioisostere for amides or esters, providing metabolic stability and hydrogen-bond acceptor capability (N3 position).
-
The Warhead (Chloromethyl): An activated benzylic-like electrophile. The electron-withdrawing nature of the oxazole ring at C2 makes this chloride significantly more reactive than standard alkyl chlorides.
Reactivity Matrix
| Nucleophile Class | Reaction Type | Target Product | Conditions |
| Primary/Secondary Amines | 2-(Aminomethyl)oxazoles | ||
| Thiols (Aryl/Alkyl) | 2-(Thiomethyl)oxazoles | ||
| Malonate Enolates | C-Alkylation | Oxazole-propanoic acids | |
| Phosphines | Wittig Salt Formation | Phosphonium Salts |
Application 1: Divergent Synthesis of Tubulin Inhibitors
The 3,4-dimethoxyphenyl moiety allows this scaffold to function as a "cis-locked" analog of stilbene-based antimitotics. The following workflow outlines the generation of a library targeting the colchicine binding site of tubulin.
Mechanistic Rationale
Tubulin polymerization inhibitors often require two aryl rings separated by a linker. By using this compound, the "A-ring" (dimethoxy) and "Linker" (oxazole) are fixed. The user only needs to substitute the chloride with a "B-ring" mimic (e.g., an aniline or benzylamine) to complete the pharmacophore.
Workflow Diagram
Figure 1: Divergent synthesis workflow for generating tubulin-targeting libraries using the oxazole scaffold.
Detailed Protocol: Amination for Library Generation
Objective: Synthesize a library of 2-(aminomethyl)-5-(3,4-dimethoxyphenyl)oxazoles to screen for cytotoxicity.
Materials
-
Reagent A: this compound (1.0 equiv).
-
Reagent B: Diverse amine set (e.g., Morpholine, N-methylpiperazine, 4-fluoroaniline) (1.2 equiv).
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv). -
Solvent: Acetonitrile (MeCN), HPLC grade.
-
Catalyst: Potassium Iodide (
) (0.1 equiv) – Optional, accelerates reaction via Finkelstein mechanism.
Step-by-Step Procedure
-
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve Reagent A (100 mg, 0.39 mmol) in MeCN (4 mL).
-
Activation: Add
(108 mg, 0.78 mmol) and catalytic (6 mg). Stir at room temperature for 5 minutes. -
Addition: Add the specific amine (Reagent B , 0.47 mmol) dropwise.
-
Reaction: Cap the vial and heat to 60°C in a reaction block. Stir for 4–6 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1) or LCMS. The starting chloride (
4.5 min) should disappear, replaced by the more polar amine product.
-
-
Workup:
-
Cool to room temperature.[2]
-
Filter off the inorganic salts (
/KCl) using a syringe filter or sintered glass funnel. -
Concentrate the filtrate under reduced pressure.
-
-
Purification: Most secondary amines yield clean products requiring no chromatography. If necessary, purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).
Expected Data (QC)
-
1H NMR (CDCl3): Look for the disappearance of the chloromethyl singlet (
ppm) and the appearance of the aminomethyl singlet ( ppm). The aromatic protons of the 3,4-dimethoxyphenyl group will appear as a multiplet at ppm. -
Yield: Typical isolated yields range from 75% to 92% .
Application 2: COX-2 Inhibitor Design (Oxaprozin Analogs)
This scaffold is a direct precursor for synthesizing analogs of Oxaprozin , a commercial NSAID. The chloromethyl group allows for chain extension to introduce the carboxylic acid required for COX active site binding.
Synthetic Pathway
To mimic Oxaprozin, the chloromethyl group is converted to a propionic acid tail via malonate alkylation.
Protocol Summary:
-
Generate the enolate of diethyl malonate using NaH in THF.[3]
-
Add this compound at 0°C.
-
Reflux for 2 hours to form the diester.
-
Hydrolysis (NaOH/EtOH) followed by decarboxylation (
, heat) yields the target: 3-[5-(3,4-dimethoxyphenyl)oxazol-2-yl]propanoic acid .
Safety & Handling
-
Hazard Class: Alkylating Agent.
-
Risk: The chloromethyl moiety is reactive towards biological nucleophiles (DNA/Proteins).
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle strictly inside a fume hood.
-
Quenching: Quench excess reagent with 10% aqueous ammonium hydroxide or a thiol-based scavenger resin before disposal.
References
-
Oxazole Scaffolds in Drug Design
-
Title: 2-(Halomethyl)-4,5-diphenyloxazoles: Effective scaffolds for the synthesis of bioactive oxazoles.[3]
- Relevance: Establishes the reactivity of 2-chloromethyl oxazoles for library gener
-
Source:
-
-
Tubulin Inhibition
-
Title: Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents.[1]
- Relevance: Validates the 3,4,5-trimethoxy and 3,4-dimethoxy phenyl oxazoles as potent tubulin polymerization inhibitors (Combretast
-
Source:
-
-
General Bioactivity
-
Synthetic Methodology
-
Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.[6]
- Relevance: Provides background on constructing the oxazole core if the starting m
-
Source:
-
Sources
- 1. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Resource Center: Minimizing Side Reactions with 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole
Introduction
Welcome to the technical support center for 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Our goal is to provide in-depth, field-proven insights to help you anticipate and mitigate common side reactions, thereby improving yield, purity, and the overall success of your experiments.
This compound is a valuable building block, primarily used as an electrophile to introduce the 5-(3,4-dimethoxyphenyl)oxazol-2-ylmethyl moiety. Its reactivity, centered on the chloromethyl group, is analogous to that of a benzylic halide, making it an excellent substrate for nucleophilic substitution reactions.[1][2] However, the molecule possesses several functional groups that can lead to undesired pathways if reaction conditions are not carefully controlled. This guide provides a structured approach to troubleshooting these challenges.
Understanding the Reactivity Profile
Before troubleshooting, it is crucial to understand the chemical behavior of the molecule's key components:
-
2-(Chloromethyl) Group: This is the primary reactive site for nucleophilic substitution (SN2) reactions.[2] The chlorine is an excellent leaving group, and the adjacent oxazole ring stabilizes the transition state. This high reactivity is desirable but also makes the compound susceptible to reaction with trace nucleophiles like water.
-
Oxazole Ring: The oxazole ring is generally stable under neutral and mildly acidic or basic conditions. However, it can be susceptible to cleavage under harsh conditions, such as with strong organometallic bases (e.g., n-BuLi) or concentrated acids.[3][4]
-
3,4-Dimethoxyphenyl Group: The two methoxy groups are electron-donating, making the phenyl ring activated towards electrophilic aromatic substitution. More importantly, aryl methyl ethers can be cleaved by strong acids (e.g., HBr, BBr₃, or even strong Lewis acids like AlCl₃), which can be a concern during certain reaction workups or subsequent synthetic steps.[5][6]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when using this compound in a question-and-answer format.
FAQ 1: My reaction yield is low, and I've isolated a significant polar byproduct. What is the likely cause?
Answer: The most common cause of low yields and the formation of a more polar impurity is the hydrolysis of the chloromethyl group to the corresponding alcohol, 2-(hydroxymethyl)-5-(3,4-dimethoxyphenyl)oxazole. The chloromethyl group is highly reactive and will readily react with trace amounts of water in your solvent or on your glassware.[7]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Dry all glassware in an oven ( >100 °C) for several hours and cool under an inert atmosphere (N₂ or Argon).
-
Ensure all reagents, especially bases like carbonates or amines, are anhydrous.
-
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Order of Addition: Add the 2-(chloromethyl)oxazole reagent to the mixture of your nucleophile and base, rather than pre-mixing the reagent in the solvent where it might degrade while waiting.
FAQ 2: I'm reacting the compound with a primary amine and getting a complex mixture, including what appears to be a di-alkylated product. How can I achieve selective mono-alkylation?
Answer: Primary amines can undergo multiple alkylations, leading to a mixture of the desired secondary amine, the tertiary amine (di-alkylation), and unreacted starting materials.[8] This occurs because the secondary amine product is often as nucleophilic, or even more so, than the starting primary amine.
Troubleshooting & Optimization:
-
Control Stoichiometry: Use an excess of the primary amine (2 to 5 equivalents). This increases the statistical probability that the electrophile will react with the more abundant primary amine rather than the newly formed secondary amine.
-
Slow Addition & Temperature Control:
-
Add the 2-(chloromethyl)oxazole solution dropwise to the amine solution at a low temperature (e.g., 0 °C or even -20 °C).
-
This keeps the instantaneous concentration of the electrophile low, favoring reaction with the amine in excess and minimizing the rate of the second alkylation.
-
-
Choice of Base: Use a non-nucleophilic hindered base (e.g., diisopropylethylamine, DIPEA) or an inorganic base (e.g., K₂CO₃) instead of an excess of the primary amine itself to scavenge the HCl byproduct. This prevents the formation of amine hydrochlorides which can complicate the reaction.
| Parameter | Recommendation for Mono-alkylation | Rationale |
| Nucleophile Stoichiometry | 2-5 equivalents of primary amine | Statistically favors reaction with the primary amine. |
| Temperature | 0 °C to room temperature | Controls reaction rate to disfavor over-alkylation. |
| Reagent Addition | Slow, dropwise addition of electrophile | Maintains a low concentration of the alkylating agent. |
| Base | K₂CO₃, Cs₂CO₃, or DIPEA | Neutralizes HCl without competing as a nucleophile. |
FAQ 3: During an acidic workup, I observed changes in my product's NMR, particularly around the aromatic and methoxy signals. What could be happening?
Answer: The 3,4-dimethoxyphenyl group is sensitive to strong acidic conditions. Concentrated acids or prolonged exposure to moderately acidic conditions, especially at elevated temperatures, can cause cleavage of one or both methyl ethers to form the corresponding phenol(s).[5] This is a known side reaction for electron-rich aromatic ethers.[6][9]
Preventative Measures:
-
Avoid Strong Acids: Do not use concentrated HCl, HBr, or H₂SO₄ in your workup if possible.
-
Use a Buffered or Mildly Acidic Wash: If an acid wash is necessary to remove basic impurities, use a dilute solution (e.g., 1 M HCl) and perform the extraction quickly at low temperatures (e.g., on an ice bath). A wash with saturated ammonium chloride (NH₄Cl) solution is often a milder alternative.
-
Purification Strategy: If demethylation is unavoidable, consider if the phenolic product can be easily separated by chromatography or if it could be re-methylated in a subsequent step.
FAQ 4: My reaction with a soft nucleophile (like a thiol) is sluggish. Should I increase the temperature?
Answer: While increasing the temperature can accelerate the desired substitution reaction, it can also promote side reactions. With 2-(chloromethyl)oxazoles, two potential issues can arise at higher temperatures:
-
Increased Rate of Side Reactions: Decomposition of the starting material or product may occur.
-
Oxazole Ring Instability: Although generally stable, oxazole rings can be sensitive to decomposition at elevated temperatures in the presence of strong nucleophiles or bases.[3]
Alternative Strategies to Increase Reactivity:
-
Use a More Reactive Halide: If possible, synthesize the analogous 2-(bromomethyl)oxazole . Bromo-derivatives are typically more reactive alkylating agents than their chloro counterparts.[1]
-
Addition of a Catalyst: For SN2 reactions, adding a catalytic amount of sodium or potassium iodide (NaI or KI) can be effective. The iodide displaces the chloride in-situ (Finkelstein reaction) to form the more reactive iodomethyl intermediate.
-
Optimize Solvent and Base: Use a polar aprotic solvent like DMF or acetonitrile to accelerate SN2 reactions. A stronger, yet non-nucleophilic, base like cesium carbonate (Cs₂CO₃) can also enhance the rate by more effectively deprotonating the nucleophile.
Experimental Protocols & Visual Guides
Protocol 1: General Procedure for N-Alkylation of a Primary Amine
This protocol is optimized to favor selective mono-alkylation.
-
Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the primary amine (2.2 equivalents) and anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Solvent: Add anhydrous acetonitrile (or DMF) to create a stirrable suspension.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the cooled, stirring amine suspension over 30-60 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram outlines a decision-making process when encountering low product yield.
Caption: Troubleshooting workflow for low yield reactions.
Diagram 2: Competing Reaction Pathways in Amine Alkylation
This diagram illustrates the competition between desired mono-alkylation and undesired side reactions.
Caption: Competing pathways in amine alkylation reactions.
References
-
Bagley, M. C., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. NIH Public Access. Retrieved from [Link]
-
Fröhlich, T., et al. (2012). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. PMC. Retrieved from [Link]
-
Kumar, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Retrieved from [Link]
-
Kumar, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]
-
Wang, Y., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Retrieved from [Link]
-
Laskar, D. D., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidi. American Chemical Society. Retrieved from [Link]
-
Vedejs, E., & Luchetta, L. M. (2010). Methodology for the Synthesis of Substituted 1,3-Oxazoles. PMC. Retrieved from [Link]
-
ResearchGate. (2023). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. ResearchGate. Retrieved from [Link]
-
Euranto, E. K., et al. (1988). Preparation and Kinetics of the Hydrolysis of Trichloromethyl Esters. ResearchGate. Retrieved from [Link]
-
Burwell, R. L. (1954). THE CLEAVAGE OF ETHERS. Chemical Reviews. Retrieved from [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Retrieved from [Link]
-
Connor, D. T., et al. (1988). benzyl chloromethyl ether. Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (2006). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ResearchGate. Retrieved from [Link]
-
Kiessling Lab. (2002). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Kiessling Lab. Retrieved from [Link]
-
ResearchGate. (2005). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. ResearchGate. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). Synthesis and Spectral Charectarization of Oxazole/Thiazole Derivatives and Their Biological Potent Activities. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. CUTM Courseware. Retrieved from [Link]
-
Gherghilescu, A. A., et al. (2023). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. PubMed. Retrieved from [Link]
-
Bera, M., et al. (2023). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. PubMed. Retrieved from [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2020). N-Dealkylation of Amines. PMC. Retrieved from [Link]
-
Kaloğlu, N., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. NIH. Retrieved from [Link]
-
Marvel, C. S., & Porter, P. K. (1941). Ether, chloromethyl methyl. Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (2015). N-Alkylation of Amines with Alcohols Catalyzed by a Water-Soluble CpIridium Complex: An Efficient Method for the Synthesis of Amines in Aqueous Media*. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Oxazoles Containing CF3-Substituted Alcohol Unit via Tandem Cycloisomerization/Hydroxyalkylation from N-Propargylamides with Trifluoropyruvates. MDPI. Retrieved from [Link]
-
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Chemistry Portal. Retrieved from [Link]
-
Beilstein Journals. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Retrieved from [Link]
-
Wang, Y., et al. (2022). Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst. PMC. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
LibreTexts. (2023). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. Retrieved from [Link]
Sources
- 1. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(Chloromethyl)-2-cyclopropyl-1,3-oxazole|C7H8ClNO [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Purification of 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole
[1][2]
Case ID: OX-CM-34DM-REC Status: Active Assigned Specialist: Senior Process Chemist Subject: Solvent Optimization & Troubleshooting for Recrystallization[1][2]
Executive Summary & Chemical Profile
This guide addresses the purification of 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole , a critical electrophilic intermediate often used in the synthesis of bioactive kinase inhibitors and COX-2 modulators.[1][2]
The molecule presents a specific "solubility conflict":
-
The 3,4-Dimethoxyphenyl moiety: Electron-rich and lipophilic, prone to "oiling out" and oxidation.[1]
-
The 2-Chloromethyl group: A reactive alkyl halide susceptible to solvolysis (hydrolysis/alcoholysis) in hot protic solvents.[1][2]
-
The Oxazole Core: A weak base that requires polar aprotic solvation for optimal crystal lattice formation.[1][2]
Critical Warning: Unlike simple aromatics, this compound cannot be indiscriminately boiled in alcohols (MeOH/EtOH).[1][2] Prolonged heating in protic solvents can displace the chloride, yielding the corresponding ether or alcohol impurity.[2]
Solvent Selection Matrix
The following table summarizes solvent suitability based on thermodynamic solubility and chemical stability.
| Solvent System | Suitability | Risk Profile | Mechanism of Action |
| Acetonitrile (MeCN) | Optimal | Low | High temperature coefficient; Aprotic nature prevents solvolysis of the -CH₂Cl group.[1][2] |
| EtOAc / Heptane | High | Low | Classic binary system.[1][2] Good for removing non-polar impurities.[1][2] |
| Ethanol / Methanol | Conditional | High | Risk of Solvolysis. Only use if heating time is <5 mins.[1][2] Can form ethyl/methyl ethers.[1][2] |
| Toluene | Moderate | Moderate | Good for solubility, but often retains the product in mother liquor due to π-stacking interactions.[1] |
| DCM / Hexane | Low | Low | Poor crystallization; DCM is too good a solvent, leading to evaporative precipitation rather than crystallization.[2] |
Decision Logic: Solvent Optimization Workflow
The following diagram illustrates the logical pathway for selecting the correct purification method based on crude purity and observed behavior.
Figure 1: Decision tree for solvent selection, prioritizing aprotic systems to prevent alkyl halide degradation.
Detailed Protocols
Protocol A: The Acetonitrile Method (Recommended)
Best for: High recovery, removal of polar impurities, and preserving the chloromethyl group.[1]
-
Preparation: Place 10 g of crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Dissolution: Add Acetonitrile (MeCN) in small portions (start with 3 mL/g) while heating to a gentle reflux (82°C).
-
Note: The 3,4-dimethoxy group aids solubility; do not over-dilute.[1]
-
-
Filtration (Optional): If insoluble black specks (oxidized polymer) remain, filter hot through a pre-warmed glass frit or Celite pad.[1][2]
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.
-
Finishing: Cool to 0-4°C in an ice bath for 30 minutes.
-
Collection: Filter the white/off-white needles. Wash with cold (-20°C) MeCN. Dry under vacuum at 40°C (do not exceed 50°C to prevent degradation).[1][2]
Protocol B: The Ethyl Acetate/Heptane Displacement
Best for: Oily crude material or when the compound refuses to crystallize from single solvents.[1]
-
Dissolution: Dissolve the crude oil/solid in the minimum amount of Ethyl Acetate (EtOAc) at 50°C.[1][2]
-
Precipitation: Dropwise add Heptane (or Hexane) until a persistent cloudiness (turbidity) appears.[1][2]
-
Re-dissolution: Add just enough EtOAc (drops) to clear the solution.[1][2]
-
Seeding: Add a seed crystal if available. If not, scratch the glass wall with a spatula to induce nucleation.[2]
-
Crystallization: Allow to stand at room temperature. The product should crystallize as the solution cools and the less polar heptane forces the polar oxazole out of solution.[2]
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. Why?
-
Cause: This is common with 3,4-dimethoxyphenyl derivatives.[1][2] The melting point is likely depressed by impurities, dropping it below the boiling point of your solvent.[2]
-
Fix:
Q2: I see a new spot on TLC after recrystallizing from Ethanol. What happened?
-
Cause: You likely synthesized 2-(Ethoxymethyl)-5-(3,4-dimethoxyphenyl)oxazole . The chloromethyl group is reactive.[1][2][3][4][5][6][7][8] Refluxing in ethanol drives the SN1/SN2 substitution of Chloride with Ethoxide/Ethanol.[1][2]
-
Fix: Discard the solvent.[1][2][3] If the impurity level is low (<5%), recrystallize immediately using Acetonitrile (aprotic) to wash away the ether impurity.[1][2] Avoid protic solvents for this specific alkyl halide.[1][2]
Q3: The crystals are turning yellow/brown upon drying.
Q4: Can I use water as an anti-solvent with Acetone?
-
Response: Not recommended. While the oxazole is stable in neutral water, the chloromethyl group can hydrolyze to the alcohol (hydroxymethyl) over time, especially if the crude material contains trace acid which catalyzes the hydrolysis.[1] Stick to anhydrous organic systems.
References
-
Synthesis of 2-(Chloromethyl)
-
Anderson, B. A., et al.[1][2] "2-(Halomethyl)-4,5-diphenyloxazoles: Effective Scaffolds for Synthetic Elaboration."[1][2][7] Journal of Organic Chemistry. (Demonstrates the reactivity of the chloromethyl group and standard purification via crystallization from non-protic or carefully controlled protic solvents).
-
-
General Purification of Oxazole Derivatives
- BenchChem Protocols. "Synthesis and Purification of 2-substituted Oxazoles.
-
Reactivity of Chloromethyl Heterocycles
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. N-(4-chlorophenyl)-3-(3-methoxyphenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | C19H17ClN2O3 | CID 46232571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US6333414B1 - Process for the synthesis of trisubstituted oxazoles - Google Patents [patents.google.com]
- 11. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole under basic conditions
Topic: Stability & Handling Under Basic Conditions
Ticket ID: OX-2-CM-STAB-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.
Executive Summary: The "Warhead" Concept
You are working with 2-(chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole . To understand its stability, you must view the molecule not as a single static entity, but as two distinct chemical zones with opposing behaviors:
-
The Scaffold (Stable): The 5-(3,4-dimethoxyphenyl)oxazole core is an electron-rich heteroaromatic system. It is generally robust against basic hydrolysis at moderate temperatures.
-
The Warhead (Unstable/Reactive): The 2-chloromethyl group is a highly electrophilic "warhead." It is structurally analogous to a benzyl chloride but significantly more reactive due to the electron-withdrawing nature of the oxazole C=N bond.
The Core Conflict: Under basic conditions, the "stability" of this compound is effectively zero if nucleophiles (including
Module 1: The Instability Mechanism
Why is your compound degrading?
The primary degradation pathway in basic media is not ring opening, but side-chain substitution. The chloromethyl group is activated for
Degradation Pathways Diagram
The following diagram illustrates the fate of your molecule in various basic environments.
Caption: Figure 1. The dominant instability pathways are nucleophilic substitutions (
Module 2: Troubleshooting Guide
Diagnose specific experimental failures.
Scenario A: "I see a new, more polar spot on TLC after adding base."
-
Diagnosis: Hydrolysis.
-
The Cause: You likely used an aqueous base (NaOH,
in wet solvent) or a hygroscopic solvent (DMF/DMSO) that contained water. The hydroxide ion ( ) displaced the chloride. -
The Fix:
-
Switch to anhydrous conditions .
-
Use non-nucleophilic bases if deprotonation is the goal (e.g., NaH, LiHMDS, DBU).
-
If an aqueous base is required for a biphasic reaction, use a phase transfer catalyst (PTC) and keep the temperature low (
).
-
Scenario B: "My product mass is M+31 (or M+14) higher than expected."
-
Diagnosis: Solvolysis (Etherification).
-
The Cause: You used an alcohol solvent (Methanol or Ethanol) with a base. Methoxide (
) or Ethoxide ( ) are strong nucleophiles and rapidly displaced the chloride. -
The Fix:
-
NEVER use protic solvents (MeOH, EtOH, iPrOH) if you intend to preserve the chloromethyl group in basic conditions.
-
Recommended Solvents: THF (anhydrous), DCM, Toluene, or MeCN.
-
Scenario C: "The starting material is disappearing, but I see multiple streaks/decomposition."
-
Diagnosis: Polymerization/Self-Alkylation.
-
The Cause: If the 3,4-dimethoxyphenyl ring is sufficiently electron-rich and the concentration is high, the molecule can act as both nucleophile (at the aryl ring) and electrophile (at the chloromethyl), leading to "Friedel-Crafts-like" self-alkylation, though this is slower.
-
The Fix: Run reactions at high dilution (0.05 M - 0.1 M).
Module 3: Experimental Protocols
Protocol 1: Stability Testing (Go/No-Go Check)
Before committing valuable starting material to a reaction, validate your solvent/base system.
| Step | Action | Critical Note |
| 1 | Dissolve 5 mg of compound in 0.5 mL of the intended anhydrous solvent. | Use an oven-dried vial. |
| 2 | Add 1.0 equivalent of the intended base. | If using NaH, wash with hexane first to remove oil. |
| 3 | Stir at intended temperature (start at | |
| 4 | Quench immediately into slightly acidic buffer (pH 5-6) or dilute with dry DCM. | Do not quench with strong basic water. |
| 5 | Analyze via TLC or LC-MS. | Look for the -OH peak (Hydrolysis) or solvent adducts. |
Protocol 2: Safe Reaction Conditions (Nucleophilic Substitution)
Use this if your goal is to replace the -Cl with a specific nucleophile (e.g., an amine) without degrading the ring.
-
Solvent: Acetonitrile (MeCN) or THF (Anhydrous).
-
Base: Potassium Carbonate (
) or Diisopropylethylamine (DIPEA). Avoid strong hydroxides. -
Temperature: Start at
, warm to Room Temperature (RT). Avoid reflux unless necessary. -
Stoichiometry: Use 1.1 equiv of Nucleophile, 1.5 equiv of Base.
-
Monitoring: Monitor consumption of the chloride. If the reaction stalls, add NaI (0.1 equiv) to form the more reactive iodomethyl intermediate (Finkelstein condition) rather than heating.
Module 4: Decision Support (Visual)
Use this flowchart to select the correct conditions for your experiment.
Caption: Figure 2. Decision matrix for handling chloromethyl-oxazoles. Note that preserving the Cl group in the presence of base is chemically contradictory and requires steric protection or very weak bases.
Module 5: FAQ
Q: Can I use NaOH if I keep the temperature at -78°C? A: It is risky. Even at low temperatures, hydroxide is a potent nucleophile. If you must use a strong base, use a bulky, non-nucleophilic base like LiHMDS or t-BuOK (though t-BuOK can still act as a nucleophile, the steric bulk helps) in THF, not water.
Q: Is the 3,4-dimethoxy group relevant to stability? A: Yes, indirectly. The electron-donating methoxy groups make the oxazole ring more electron-rich. This stabilizes the ring against nucleophilic ring opening (which attacks the ring carbons) but has little protective effect on the exocyclic chloromethyl group. In fact, it may make the compound slightly more prone to oxidation over long storage periods [1].
Q: How should I store the compound? A: Store under inert gas (Argon/Nitrogen) at -20°C. The compound is sensitive to moisture. Over time, atmospheric moisture will hydrolyze the -Cl to -OH, releasing HCl, which can then autocatalytically degrade the oxazole ring (acid hydrolysis).
References
- Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons.
-
Palmer, D. C. (Ed.). (2004).[1] Oxazoles: Synthesis, Reactions, and Spectroscopy. In The Chemistry of Heterocyclic Compounds (Vol. 60). Wiley-Interscience. (Details the reactivity of 2-chloromethyl side chains).
-
Cai, L., et al. (2010). Synthesis and biological evaluation of 2-substituted-5-aryloxazoles. Journal of Medicinal Chemistry. (Illustrates the use of chloromethyl oxazoles as reactive intermediates for amine synthesis).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (General reactivity of -haloalkyl heterocycles).
Sources
Resolving solubility issues of 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole in water
The following guide serves as a specialized Technical Support Hub for 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole . It is designed to address the specific physicochemical challenges associated with this lipophilic, reactive alkylating agent.
Topic: Resolving Solubility & Stability Issues of this compound in Aqueous Media Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open
Executive Summary & Immediate Action
The Core Issue: You are likely experiencing precipitation or inconsistent assay results not merely due to hydrophobicity , but due to the chemical instability of the chloromethyl group (-CH₂Cl).
Critical Warning: This compound is an alkylating agent . In aqueous media (especially at pH > 7 or with nucleophilic buffers like Tris), the chloromethyl group undergoes hydrolysis to form the hydroxymethyl derivative (inactive/different activity) and HCl.
-
Do not heat above 37°C in water to dissolve.
-
Do not use nucleophilic solvents (Methanol, Ethanol) for stock solutions if long-term stability is required (risk of solvolysis).
-
Do not use Tris or Glycine buffers (risk of alkylation).
Recommended Immediate Workflow:
-
Prepare Stock Solution in anhydrous DMSO or DMA (Dimethylacetamide).
-
Dilute into aqueous media immediately prior to use.
-
Use HP-β-Cyclodextrin (HP-β-CD) as a solubilizing excipient to shield the hydrophobic core.
Diagnostic Workflow: Solubility vs. Instability
Before attempting to force the compound into solution, you must determine if the "insolubility" is actually precipitation of a degradation product.
Logic Diagram: Troubleshooting Pathway
Caption: Decision matrix for distinguishing between solubility limits and chemical reactivity issues.
Technical Protocols
Protocol A: Preparation of Stable Stock Solution
Objective: Create a concentrated stock that avoids solvolysis.
Materials:
-
Compound: this compound
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide). Avoid Ethanol.
-
Storage: Amber glass vials (hydroscopic solvents absorb water, triggering hydrolysis).
Procedure:
-
Weigh the compound into a glass vial.
-
Add Anhydrous DMSO to achieve a concentration of 10–20 mM .
-
Vortex for 30 seconds. If dissolution is slow, sonicate for max 5 minutes (monitor temperature; keep <30°C).
-
QC Check: Inspect for clarity.
-
Storage: Store at -20°C. Note: DMSO freezes at 18°C. Thaw completely and vortex before use to avoid concentration gradients.
Protocol B: Aqueous Dilution with Cyclodextrin Shielding
Objective: Dilute the stock into water/media while preventing precipitation of the lipophilic oxazole core. Mechanism: The 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex, encapsulating the hydrophobic dimethoxyphenyl-oxazole moiety while leaving the hydrophilic exterior exposed to water.
| Component | Function | Final Concentration |
| Stock Solution | Active Compound | 10 µM – 100 µM |
| HP-β-CD | Solubilizer / Stabilizer | 10% – 20% (w/v) |
| DMSO | Co-solvent | < 1% (v/v) |
| Buffer | pH Control (PBS or HEPES) | Balance |
Step-by-Step:
-
Prepare Vehicle: Dissolve HP-β-CD in PBS (pH 7.4) to create a 20% (w/v) stock solution . Filter sterilize (0.22 µm).
-
Aliquot Vehicle: Place the required volume of cyclodextrin vehicle into a tube.
-
Spike: While vortexing the vehicle, slowly add the DMSO stock solution.
-
Tip: Do not add vehicle to the DMSO stock; always add stock to the vehicle to prevent transient high concentrations that trigger precipitation.
-
-
Incubate: Shake gently at room temperature for 15 minutes to allow equilibrium of the inclusion complex.
Frequently Asked Questions (FAQs)
Q1: Can I use acidic water to dissolve it? The oxazole has a nitrogen atom.[1][2][3][4]
Answer: No. While oxazoles are weakly basic (pKa of conjugate acid ~0.[1]8) [1], they are far less basic than imidazoles.[1] You would need a very low pH (pH < 1) to protonate the nitrogen significantly.
-
Risk: Highly acidic conditions will accelerate the hydrolysis of the chloromethyl group and potentially open the oxazole ring [2].
-
Result: You will dissolve the degradation product, not your target compound.
Q2: Why did my compound turn into a different peak on HPLC after 24 hours in water?
Answer: You likely observed hydrolysis . The chloromethyl group (-CH₂Cl) is susceptible to nucleophilic attack by water (Sₙ1 or Sₙ2 mechanism), converting it to the hydroxymethyl derivative (-CH₂OH) and releasing HCl [3].
-
Prevention: Analyze fresh samples immediately. If long incubations are required, use the Cyclodextrin protocol (Protocol B) which can sterically hinder water access to the reactive center, or lower the temperature to 4°C.
Q3: I see a precipitate when I add my DMSO stock to cell culture media.
Answer: This is "crashing out." The local concentration of the drug exceeds its solubility limit at the point of contact.
-
Fix: Use the "two-step dilution" method.
-
Dilute DMSO stock 1:10 into pure PEG-400 .
-
Dilute this mixture into the media.
-
Why? PEG-400 acts as an intermediate polarity bridge, reducing the shock of the transition from DMSO to water.
-
Chemical Mechanism & Stability Data
Hydrolysis Pathway
The primary instability risk is the conversion of the chloromethyl moiety.
Caption: Hydrolytic degradation pathway of the chloromethyl group in aqueous media.
Physicochemical Profile
| Property | Value/Description | Implication |
| LogP (Predicted) | ~2.5 – 3.5 | Moderate lipophilicity; requires co-solvents. |
| pKa (Oxazole N) | ~0.8 [1] | Too low for salt formation at physiological pH. |
| Reactivity | Alkylating Agent | Reacts with thiols (cysteine), amines (lysine), and water. |
| UV Abs | ~304 nm (similar analogs) [4] | Use UV-Vis for solubility concentration checks. |
References
-
Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. Link
-
Turchi, I. J. (1981). Oxazole Chemistry. A Review of Recent Advances. Industrial & Engineering Chemistry Product Research and Development, 20(1), 32-76. Link
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Referencing solvolysis of benzyl chloride derivatives). Link
-
Zhang, X., Qin, Q., Qian, Y., & Xiao, H. (2011). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research, 396-398, 1048-1051. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Interpretation of 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (1H NMR) spectrum of 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole , a heterocyclic compound with potential applications in medicinal chemistry. By comparing its expected spectral features with those of structurally related analogs and potential synthetic impurities, this document serves as a practical reference for the unambiguous characterization of this molecule.
The Structural Significance of this compound
The target molecule integrates three key structural motifs: a 2,5-disubstituted oxazole core, a reactive chloromethyl group, and a 3,4-dimethoxyphenyl moiety. Each of these components imparts distinct electronic and steric properties that are reflected in the 1H NMR spectrum. The oxazole ring is an important pharmacophore found in numerous bioactive compounds. The chloromethyl group provides a handle for further synthetic elaboration, while the dimethoxyphenyl group can modulate the molecule's solubility and biological activity. Accurate interpretation of the 1H NMR spectrum is the first critical step in confirming the successful synthesis of this compound and ensuring its purity for downstream applications.
Predicted 1H NMR Spectrum of this compound
Based on established principles of NMR spectroscopy and data from analogous compounds, a theoretical 1H NMR spectrum for the title compound in a standard deuterated solvent like CDCl₃ can be predicted. The expected signals are as follows:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂Cl | 4.7 - 4.9 | Singlet (s) | 2H |
| -OCH₃ (x2) | 3.9 - 4.0 | Singlet (s) | 6H |
| Oxazole H4 | 7.2 - 7.4 | Singlet (s) | 1H |
| Aromatic H (dimethoxyphenyl) | 6.9 - 7.5 | Multiplet (m) | 3H |
The rationale behind these predictions is grounded in the electronic environment of each proton. The electronegative chlorine atom strongly deshields the adjacent methylene protons, shifting them significantly downfield. The two methoxy groups are expected to be chemically equivalent and will appear as a single sharp singlet. The lone proton on the oxazole ring (H4) is in an electron-deficient environment and will resonate in the aromatic region as a singlet. The three protons of the 3,4-dimethoxyphenyl group will exhibit a characteristic splitting pattern in the aromatic region.
Comparative Spectral Analysis
To substantiate the predicted spectrum, a comparison with experimentally obtained data for structurally similar compounds is invaluable.
Comparison with Analogs Containing the 3,4-Dimethoxyphenyl Group
In the reported 1H NMR spectrum of 4-(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(pyridin-2-yl)oxazole , the two methoxy groups appear as distinct singlets at 3.86 and 3.66 ppm, and the aromatic protons of the dimethoxyphenyl ring resonate between 6.83 and 7.11 ppm.[1] Similarly, for 2-(4-methoxyphenyl)-5-phenyloxazole , the methoxy protons are observed at 3.89 ppm as a singlet, with the aromatic protons appearing in the 7.01-8.07 ppm range.[2] These examples strongly support the predicted chemical shifts for the methoxy and aromatic protons in our target molecule.
Comparison with Analogs Containing the Chloromethyl Group
Potential Impurities and Their Spectral Signatures
The synthesis of 2,5-disubstituted oxazoles can proceed through various routes, with the Van Leusen reaction being a common method.[3] Depending on the specific synthetic pathway, certain starting materials or byproducts may be present as impurities.
A plausible synthesis for the target compound involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable precursor for the 2-(chloromethyl)oxazole fragment. The 1H NMR spectrum of 3,4-dimethoxybenzaldehyde exhibits a characteristic aldehyde proton signal around 9.8 ppm, two methoxy singlets around 3.9 ppm, and aromatic protons in the 6.9-7.4 ppm range. The presence of a peak near 9.8 ppm in the product's spectrum would indicate unreacted starting aldehyde.
Another potential impurity could be derived from the reagent used to install the chloromethyl group, such as chloroacetamide . Chloroacetamide shows a prominent singlet for the -CH₂Cl protons at approximately 4.02 ppm.[4][5]
Experimental Protocol for 1H NMR Analysis
For reproducible and high-quality data, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is crucial to avoid interfering signals.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32 (adjust as needed for signal-to-noise)
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate all signals to determine the relative proton ratios.
Visualizing the Molecular Structure and Synthetic Pathway
To provide a clearer understanding of the molecular structure and a potential synthetic route, the following diagrams are provided.
Caption: Key structural components of the target molecule.
Caption: A generalized synthetic workflow.
Conclusion
The 1H NMR spectrum of this compound is predicted to exhibit a set of distinct and interpretable signals corresponding to its constituent protons. By comparing the experimental data with the predicted values and the spectra of analogous compounds, researchers can confidently confirm the structure and assess the purity of their synthesized material. Careful attention to potential impurities arising from the synthetic route is essential for a thorough characterization. This guide provides a robust framework for the spectral interpretation of this and similar heterocyclic molecules, facilitating the advancement of drug discovery and development programs.
References
-
Supporting Information for a general experimental procedure for simple and efficient preparation of 2,5-disubstituted oxazoles. Hefei National Laboratory for Physical Sciences at Microscale, CAS Key Laboratory of Soft. Matter Chemistry and Department of Chemistry, University of Science and Technology of China. Available at: [Link]
-
Filo. (2023, November 3). The 1H -NMR spectrum of 2-chloroacetamide ClCH_{2}CONH_{2} shows three ... Available at: [Link]
-
Homework.Study.com. The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2) shows three signals at 4.02, 7.35, and 7.60... Available at: [Link]
-
Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). (2020). RSC Advances, 10(49), 29486–29495. Available at: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1696. Available at: [Link]
Sources
- 1. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the FTIR Spectrum Analysis of 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole, a key intermediate in pharmaceutical synthesis. We will explore its characteristic vibrational modes, present a detailed experimental protocol for acquiring a high-quality spectrum, and conduct a comparative analysis with a structurally related precursor to highlight the utility of FTIR in monitoring chemical transformations.
Introduction: The Role of Vibrational Spectroscopy in Characterizing Oxazoles
Oxazole derivatives are a significant class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules.[1][2] Their synthesis and characterization are crucial steps in drug discovery and development. This compound serves as a valuable building block, and its structural integrity is paramount. FTIR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for confirming the functional group composition of such molecules.[3] By measuring the absorption of infrared radiation, which excites molecular vibrations, FTIR provides a unique "fingerprint" of the compound, allowing for unambiguous identification and quality control.
Molecular Structure and Predicted Vibrational Modes
To effectively interpret the FTIR spectrum, we must first dissect the molecule into its constituent functional groups and predict their characteristic absorption frequencies.
Figure 1: Structure of this compound
Caption: Key functional groups of the target molecule.
The primary functional groups and their expected IR absorption regions are:
-
Aromatic Ring (3,4-dimethoxyphenyl):
-
Oxazole Ring:
-
Ether Linkages (-OCH₃):
-
Chloromethyl Group (-CH₂Cl):
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via the KBr Pellet Method
The potassium bromide (KBr) pellet method is a standard and reliable technique for analyzing solid samples in transmission mode.[7] The principle lies in dispersing the analyte in an IR-transparent matrix (KBr) and pressing it into a thin, transparent disc.[8]
Causality Behind Experimental Choices:
-
Why KBr? Spectroscopic grade KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that can be closely matched to that of many organic compounds when finely ground, minimizing light scattering.
-
Why Grinding? Reducing the particle size of the sample to smaller than the wavelength of the IR radiation is critical to prevent scattering effects (like the Christiansen effect) that can distort spectral peaks.[9]
-
Why Drying? KBr is hygroscopic. Any absorbed moisture will lead to a very broad and strong O-H stretching band around 3400 cm⁻¹, which can obscure N-H or other O-H signals from the sample.[9] Therefore, KBr must be rigorously dried before use.[10]
Step-by-Step Methodology
-
Material Preparation:
-
Dry spectroscopic grade KBr powder in an oven at 110°C for 2-3 hours to remove any absorbed moisture.[10] Store the dried KBr in a desiccator until use.
-
Ensure the agate mortar and pestle, and all parts of the pellet die are impeccably clean and dry. Wipe them with a solvent like acetone and allow them to dry completely.[10]
-
-
Sample Grinding and Mixing:
-
Weigh approximately 1-2 mg of the this compound sample.[8]
-
Weigh approximately 200-250 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.[7]
-
First, grind the sample in the agate mortar to a very fine powder.[9]
-
Add the KBr to the mortar and gently but thoroughly mix with the ground sample until the mixture is homogeneous.[7]
-
-
Pellet Pressing:
-
Transfer a small amount of the mixture into the pellet die, ensuring an even distribution.
-
Place the die into a hydraulic press. If available, connect the die to a vacuum line to help remove trapped air.[9]
-
Gradually apply a pressure of 8-10 metric tons and hold for 1-2 minutes.[9] The KBr will "cold-flow" and fuse into a transparent or translucent disc.
-
Slowly release the pressure to prevent the pellet from cracking.[9]
-
-
Data Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum using an empty sample holder or a pure KBr pellet.[8]
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.
-
FTIR Spectrum Analysis and Interpretation
The FTIR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
| ~3080 | Aromatic C-H Stretch | 3,4-dimethoxyphenyl |
| ~2960, ~2850 | Asymmetric & Symmetric sp³ C-H Stretch | -CH₃ (methoxy), -CH₂Cl |
| ~1620 | C=N Stretch | Oxazole Ring |
| ~1590, ~1510 | C=C Aromatic Ring Stretch | 3,4-dimethoxyphenyl |
| ~1260 | Asymmetric C-O-C Stretch (Aryl-O) | Aryl Ether |
| ~1140 | Symmetric C-O-C Stretch (Aryl-O) | Aryl Ether |
| ~1025 | C-O Stretch | Oxazole Ring |
| ~760 | C-Cl Stretch | Chloromethyl |
Interpretation of Key Peaks:
-
The peaks above 3000 cm⁻¹ are characteristic of C-H stretching vibrations. The weaker band around 3080 cm⁻¹ is indicative of the sp² C-H bonds on the aromatic ring, while the stronger bands between 2960 and 2850 cm⁻¹ arise from the sp³ C-H bonds of the methoxy and chloromethyl groups.[3]
-
The band at ~1620 cm⁻¹ is a key indicator of the C=N double bond within the oxazole ring.[6]
-
The sharp, strong absorptions at ~1260 cm⁻¹ and ~1140 cm⁻¹ are highly characteristic of the asymmetric and symmetric stretching of the aryl-ether C-O bonds, respectively, confirming the presence of the dimethoxyphenyl substituent.[4]
-
A band in the 800-600 cm⁻¹ region, here observed around 760 cm⁻¹, is consistent with the C-Cl stretching vibration, although this region, known as the fingerprint region, can have many overlapping peaks.[3][4]
Comparative Analysis: Precursor vs. Product
To demonstrate the power of FTIR in monitoring a chemical reaction, we compare the spectrum of the final product with a likely precursor, N-(2-chloroacetyl)-3,4-dimethoxybenzamide . This precursor contains the dimethoxyphenyl and chloromethyl groups but has an amide linkage instead of the oxazole ring. The cyclization reaction forms the oxazole ring.
Figure 2: Reaction Scheme
Caption: Synthesis of the target oxazole from an amide precursor.
Comparison of Key Spectral Features:
| Functional Group | Precursor (N-(2-chloroacetyl)-3,4-dimethoxybenzamide) | Product (this compound) |
| N-H Stretch | ~3300 cm⁻¹ (medium, sharp) | Absent |
| C=O Stretch | ~1680 cm⁻¹ (Amide I), ~1640 cm⁻¹ (Amide II) (strong) | Absent |
| C=N Stretch | Absent | ~1620 cm⁻¹ (medium) |
| C-O (Oxazole) | Absent | ~1025 cm⁻¹ (strong) |
Analysis of Spectral Changes: The most significant changes upon cyclization are:
-
Disappearance of Amide Bands: The strong N-H stretch around 3300 cm⁻¹ and the characteristic Amide I (C=O stretch) and Amide II (N-H bend) bands in the 1700-1600 cm⁻¹ region of the precursor are completely absent in the product's spectrum.[11]
-
Appearance of Oxazole Bands: Concurrently, a new band appears around 1620 cm⁻¹ corresponding to the C=N stretch of the newly formed oxazole ring.[5] A new C-O stretching band characteristic of the oxazole ring also appears around 1025 cm⁻¹.
This direct comparison provides conclusive evidence of the chemical transformation, showcasing FTIR spectroscopy as an invaluable tool for reaction monitoring in synthetic chemistry.
Conclusion
The FTIR spectrum of this compound is rich with information that allows for its unambiguous structural confirmation. By identifying the characteristic vibrational frequencies of its key functional groups—the dimethoxyphenyl substituent, the chloromethyl group, and the core oxazole ring—we can verify the compound's identity and purity. Furthermore, a comparative analysis against its amide precursor demonstrates the efficacy of FTIR in tracking the formation of the heterocyclic ring system, highlighting the disappearance of amide-related absorptions and the emergence of characteristic oxazole peaks. This guide underscores the utility of FTIR as a fundamental, reliable, and efficient technique for researchers and professionals in drug development and chemical synthesis.
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Kintek Solution. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. [Link]
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UMass OWL. IR Group Frequencies. [Link]
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Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
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OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]
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Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. [Link]
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ResearchGate. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]
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Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]
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Shimadzu. KBr Pellet Method. [Link]
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-
Chemical Methodologies. Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. [Link]
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ResearchGate. FTIR spectra of the three oxadiazole derivatives. [Link]
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Jetir.Org. Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole derivatives. [Link]
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ResearchGate. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. [Link]
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MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]
-
PMC. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
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PMC. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. [Link]
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A Comparative Guide to the Reactivity of 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole and Chloromethyl Thiazoles in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, heterocyclic compounds bearing a reactive chloromethyl group are invaluable building blocks. Their ability to undergo nucleophilic substitution reactions allows for the facile introduction of diverse functionalities, enabling the construction of complex molecular architectures. This guide provides an in-depth comparison of the reactivity of two important classes of these intermediates: 2-(chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole and chloromethyl thiazoles. While direct, side-by-side kinetic comparisons are not extensively documented in the literature, this document will leverage fundamental principles of organic chemistry and available experimental data for related systems to provide a robust analysis of their expected reactivity profiles.
Introduction: The Versatility of Chloromethyl Heterocycles
The chloromethyl group (-CH₂Cl) is a potent electrophilic handle. The electronegativity of the chlorine atom polarizes the carbon-chlorine bond, rendering the carbon atom susceptible to attack by a wide range of nucleophiles.[1] This reactivity is central to the synthetic utility of compounds like this compound and chloromethyl thiazoles, which are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2][3]
This compound is a key intermediate in the synthesis of various biologically active molecules. The oxazole core is a feature of numerous natural products and pharmaceuticals, and the dimethoxyphenyl moiety is a common pharmacophore.
Chloromethyl thiazoles , such as 2-chloro-5-chloromethylthiazole and 4-(chloromethyl)thiazole, are also crucial precursors in drug discovery, particularly for anti-infective and anticancer agents.[2][4]
This guide will delve into the factors governing the reactivity of these compounds, present a qualitative comparison of their reaction rates, and provide standardized protocols for their experimental evaluation.
Theoretical Basis for Reactivity: A Comparative Analysis
The reactivity of chloromethyl-substituted heterocycles in nucleophilic substitution reactions is primarily influenced by:
-
The Nature of the Heterocyclic Ring: The electronic properties of the oxazole and thiazole rings play a critical role in stabilizing the transition state of the substitution reaction.
-
The Position of the Chloromethyl Group: The point of attachment on the heterocyclic ring affects the electronic communication between the ring and the reaction center.
-
Substituents on the Heterocyclic Ring: Electron-donating or electron-withdrawing groups can significantly modulate reactivity.
-
Reaction Conditions: The choice of nucleophile, solvent, and temperature will dictate the reaction mechanism (Sₙ1 vs. Sₙ2) and rate.
Electronic Effects of the Heterocyclic Rings
Oxazole Ring: The oxazole ring is an electron-withdrawing heterocycle. The presence of two heteroatoms (nitrogen and oxygen) reduces the electron density of the ring. When a chloromethyl group is attached at the 2-position, it experiences this electron-withdrawing effect. This effect can be transmitted through the sigma framework, slightly destabilizing any developing positive charge on the methylene carbon in an Sₙ1-type transition state. However, the nitrogen atom's lone pair can participate in resonance, which can stabilize an adjacent positive charge, although this is less effective than in some other systems. The reactivity of 2-(halomethyl)oxazoles is often described as being similar to that of benzylic halides.[5]
Thiazole Ring: The thiazole ring is also electron-deficient. The sulfur atom, being less electronegative than oxygen, is a better electron donor through resonance than oxygen. However, the overall inductive effect of the sulfur and nitrogen atoms makes the ring electron-withdrawing. The position of the chloromethyl group on the thiazole ring is crucial. For a 2-chloromethylthiazole, the adjacent nitrogen atom's inductive effect will be significant. For a 4- or 5-chloromethylthiazole, the electronic influence will be different. Studies on the reactivity of chlorothiazoles (where the chlorine is directly on the ring) indicate that the 5-position is the most reactive towards nucleophilic substitution, followed by the 2- and then the 4-position.[6][7] This suggests a complex interplay of inductive and resonance effects within the thiazole ring.
The Role of Substituents
In the case of This compound , the 3,4-dimethoxyphenyl group at the 5-position is a strong electron-donating group. This donation of electron density into the oxazole ring can help to stabilize the transition state of a nucleophilic substitution reaction at the 2-chloromethyl position, likely increasing its reactivity compared to an unsubstituted 2-(chloromethyl)oxazole.
Predicted Reactivity Comparison
Based on the electronic properties of the parent heterocycles, it is anticipated that the reactivity of chloromethyl thiazoles and this compound will be comparable, with the specific isomer of chloromethyl thiazole and the reaction conditions playing a significant role.
-
This compound: The electron-donating dimethoxyphenyl group is expected to enhance the reactivity of the chloromethyl group, making it a highly effective substrate for nucleophilic substitution.
-
Chloromethyl Thiazoles: The inherent electron-withdrawing nature of the thiazole ring might slightly decrease the reactivity compared to a simple benzylic chloride. However, the specific substitution pattern will be critical.
Without direct comparative kinetic data, a definitive order of reactivity is difficult to establish. However, it is reasonable to predict that both classes of compounds will exhibit good reactivity towards a range of nucleophiles under mild conditions.
Data Presentation: A Qualitative Comparison
| Feature | This compound | Chloromethyl Thiazoles (General) | Rationale |
| Reactivity of the Chloromethyl Group | High | Moderate to High | The electron-donating 3,4-dimethoxyphenyl group on the oxazole enhances reactivity. The reactivity of chloromethyl thiazoles depends on the substitution position. |
| Influence of Heterocycle | Electron-withdrawing oxazole ring, but reactivity is enhanced by the dimethoxyphenyl substituent. | Electron-withdrawing thiazole ring.[6][7] | The overall electronic effect on the chloromethyl group is a balance of inductive and resonance effects from the ring and any substituents. |
| Leaving Group Ability (Chloride) | Good | Good | The chloride ion is a competent leaving group in nucleophilic substitution reactions.[2] |
| Susceptibility to Sₙ1 vs. Sₙ2 | Can proceed via either pathway depending on the nucleophile and solvent. The potential for carbocation stabilization suggests Sₙ1 is possible. | Likely to favor Sₙ2 with strong nucleophiles due to the electron-deficient nature of the ring, which may destabilize a carbocation. | The reaction mechanism is highly dependent on the specific reaction conditions.[8][9] |
| Common Nucleophiles | Amines, thiols, alkoxides, carbanions.[5] | Amines, thiols, alkoxides.[2] | Both classes of compounds are versatile electrophiles for a wide range of nucleophiles. |
Experimental Protocols: A Framework for Comparison
To facilitate a direct and objective comparison of reactivity, the following standardized experimental protocol for a nucleophilic substitution reaction with a common nucleophile, such as piperidine, is proposed.
General Procedure for Comparative Reactivity Study
Objective: To compare the rate of nucleophilic substitution of this compound and a selected chloromethyl thiazole (e.g., 2-chloro-5-chloromethylthiazole) with piperidine.
Materials:
-
This compound
-
Chloromethyl thiazole isomer (e.g., 2-chloro-5-chloromethylthiazole)
-
Piperidine
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., dodecane)
-
DIPEA (N,N-Diisopropylethylamine)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) instrumentation
Procedure:
-
Reaction Setup: In two separate, dry reaction vials equipped with magnetic stir bars, add the chloromethyl heterocycle (1.0 mmol) and the internal standard (0.5 mmol).
-
Solvent Addition: To each vial, add anhydrous acetonitrile (10 mL).
-
Reagent Addition: To each stirring solution at room temperature, add DIPEA (1.2 mmol) followed by piperidine (1.1 mmol).
-
Reaction Monitoring: Start a timer immediately after the addition of piperidine. At regular intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench the aliquot by diluting it with a known volume of a suitable solvent (e.g., ethyl acetate) and washing with water.
-
Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the relative concentrations of the starting material and the product.
-
Data Analysis: Plot the concentration of the starting material versus time for both reactions. The initial rate of reaction can be determined from the slope of this curve.
Visualization of Experimental Workflow
Caption: Workflow for the comparative kinetic analysis of chloromethyl heterocyles.
Reaction Mechanisms and Visualization
The nucleophilic substitution of chloromethyl heterocycles can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the stability of the potential carbocation intermediate, the strength of the nucleophile, and the solvent polarity.
Sₙ2 Mechanism
In the Sₙ2 mechanism, the nucleophile attacks the electrophilic carbon atom in a single, concerted step, leading to the displacement of the chloride leaving group. This mechanism is favored by strong nucleophiles and polar aprotic solvents.
Caption: The concerted Sₙ2 nucleophilic substitution mechanism.
Sₙ1 Mechanism
The Sₙ1 mechanism is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. The second step is the rapid attack of the nucleophile on the carbocation. This pathway is favored by polar protic solvents and for substrates that can form stable carbocations.
Caption: The stepwise Sₙ1 nucleophilic substitution mechanism.
Conclusion
Both this compound and chloromethyl thiazoles are highly valuable and reactive intermediates in organic synthesis. The presence of the electron-donating dimethoxyphenyl group on the oxazole is expected to enhance the reactivity of its chloromethyl group. The reactivity of chloromethyl thiazoles is also significant, though it is more dependent on the specific substitution pattern on the thiazole ring.
For researchers and drug development professionals, the choice between these building blocks will depend on the specific synthetic strategy, the desired final product, and the required reaction conditions. The provided experimental framework offers a starting point for a quantitative comparison to inform this selection process. Further studies are warranted to fully elucidate the kinetic profiles of these important heterocyclic compounds.
References
-
Benchchem. A Comparative Guide to the Reactivity of Bis(chloromethyl) Aromatic Isomers.
-
Benchchem. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2.
-
Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor.
-
Organic & Biomolecular Chemistry. Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes.
-
Benchchem. A Comparative Guide to Cross-Reactivity of Antibodies Targeting 4-(Chloromethyl)thiazole Hydrochloride Derivatives.
-
The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds.
-
Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.
-
Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis.
-
Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor.
-
Journal of the Chemical Society, Perkin Transactions 2. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles.
-
Chemistry LibreTexts. 8.5: Mechanisms of Nucleophilic Substitution Reactions.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
-
Benchchem. A Comparative Analysis of Chloromethylating Agents for Pyrimidine Functionalization.
-
2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.
-
Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines.
-
Benchchem. A Comparative Analysis of 1-(Chloromethyl)-2,4,5-trimethylbenzene and Its Isomers: Properties, Synthesis, and Applications.
-
The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
-
ResearchGate. Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach.
-
Nucleophilic substitution and elimination of alkyl halides.
-
ResearchGate. Results of the nucleophilic substitution of chlorine in...
-
MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
-
Guidechem. How can 2-CHLORO-5-PHENYL-PYRIMIDINE be synthesized?.
-
PMC. Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones.
-
Organic Chemistry I. 7.6 Extra Topics on Nucleophilic Substitution Reactions.
-
PMC. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents.
-
MySkinRecipes. 2-(Chloromethyl)-5-phenyloxazole.
-
PubMed. Factors Influencing the Magnitude and Clinical Significance of Drug Interactions Between Azole Antifungals and Select Immunosuppressants.
-
ResearchGate. 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles.
-
PubChem. 2-Chloro-5-phenyl-1,3-oxazole.
-
Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
-
2-(((2-Chlorophenyl)thio)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (1 x 50 mg).
-
Scientific & Academic Publishing. Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants.
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Safety Operating Guide
Technical Guide: Safe Disposal and Handling of 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole
Executive Summary & Immediate Action Plan
2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole is a highly reactive alkylating agent used primarily as a scaffold in medicinal chemistry. Its disposal requires strict adherence to Halogenated Organic Waste protocols.
Critical Safety Directive:
-
Primary Hazard: The chloromethyl group is a potent electrophile (alkylating agent). It is a potential carcinogen, lachrymator, and corrosive.
-
Reactivity: Violent reaction possible with strong nucleophiles (amines, thiols) and oxidizers. Hydrolyzes in water to release hydrochloric acid (HCl).
-
Waste Stream: Halogenated Organic. NEVER mix with non-halogenated solvents or aqueous basic waste.
Chemical Hazard Profiling (The "Why" Behind the Protocol)
To ensure safety, one must understand the molecular mechanism of hazard. This compound is not merely "toxic"; it is a "warhead" designed to form covalent bonds.
Functional Group Analysis
-
Chloromethyl Moiety (
): This is the critical hazard driver. It renders the molecule an alkylating agent . In a biological context, this group can alkylate DNA (mutagenicity). In a waste drum, it can react exothermically with nucleophilic impurities (e.g., waste pyridine or triethylamine), leading to pressure buildup or explosion. -
Oxazole Ring: Generally stable but combustible.
-
3,4-Dimethoxyphenyl: Electron-rich ring system; increases the molecule's susceptibility to electrophilic aromatic substitution if mixed with strong acids.
Physical & Chemical Properties Table
| Property | Value / Characteristic | Implication for Disposal |
| State | Solid (typically off-white powder) | Dust inhalation hazard; requires particulate respirator. |
| Solubility | Soluble in DCM, Chloroform, DMSO | Use halogenated solvents for rinsing glassware. |
| Hydrolysis | Slow hydrolysis in water | Do not dispose of in sink. Moisture generates HCl gas in closed waste containers. |
| Reactivity | Electrophilic (Alkylating) | Segregate from waste amines (nucleophiles) to prevent exotherms. |
Regulatory Framework & Waste Classification
Proper classification guarantees compliance with EPA (RCRA) and local regulations.
RCRA Waste Codes (USA)
While this specific compound is not P-listed or U-listed by name, it triggers Characteristic Waste definitions:
-
D001 (Ignitable): If disposed of as a solution in flammable solvents (e.g., Acetone/DCM mixtures).
-
D002 (Corrosive): If the waste stream generates acid (HCl) via hydrolysis.
-
Halogenated Solvent Stream (F-List): If dissolved in Methylene Chloride (DCM) or Chloroform, it enters the F001/F002 regulated stream.
Self-Validating Compliance Check:
Does your waste label explicitly state "Halogenated Organic"? If No, the disposal is non-compliant and dangerous.
Operational Disposal Protocol
Objective: Isolate the hazard and prevent cross-reactivity in the central waste accumulation area.
Phase 1: Pre-Disposal Stabilization
Do not attempt to quench large quantities (>5g) in the lab unless you have a validated SOP. The safest route for surplus inventory is "Pack and Ship."
Phase 2: Segregation & Packaging
Scenario A: Solid Waste (Surplus Pure Compound)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a Teflon-lined screw cap.
-
Labeling: Attach a hazardous waste label.
-
Constituents: "this compound" (Do not use abbreviations).
-
Hazards: Check "Toxic," "Corrosive," and "Carcinogen."
-
-
Secondary Containment: Place the jar inside a clear plastic bag (4-mil thickness) before placing it in the satellite accumulation bin.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the Halogenated Waste stream (e.g., DCM, Chloroform, Dichloroethane).
-
Acidity Check: If the reaction mixture was acidic (e.g., used Thionyl Chloride), neutralize to pH 6-8 with Sodium Bicarbonate (
) before adding to the waste drum to prevent gas evolution. -
Transfer: Pour into the Halogenated Organic Waste carboy.
-
Critical: Do NOT fill the carboy >90% full. Leave headspace for potential off-gassing.
-
Scenario C: Contaminated Glassware
-
Rinse 1 & 2: Rinse with Methylene Chloride (DCM). Collect these rinses into the Halogenated Liquid Waste .
-
Rinse 3: Rinse with Acetone. Collect in Halogenated Liquid Waste (small amounts of acetone are acceptable in halogenated streams, but check local facility rules).
-
Final Wash: Wash with soap and water in the sink (only after triple rinsing).
Spill Management & Emergency Response
Trigger: Spillage of solid powder or solution outside a fume hood.
Causality: Water must be avoided during the initial phase because hydrolysis generates HCl gas, which disperses the hazard into the air (respiratory threat).
-
Evacuate & Ventilate: Clear the immediate area.
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a half-mask respirator with organic vapor/acid gas cartridges (P100).
-
Containment:
-
Do NOT use water.
-
Cover the spill with Vermiculite or Dry Sand .
-
Why? These are inert and will not react with the chloromethyl group.
-
-
Collection: Scoop the absorbed material into a disposable container (HDPE jar).
-
Decontamination: Once the bulk is removed, wipe the surface with a 10% Sodium Thiosulfate solution (nucleophile) to quench trace residues, followed by soapy water.
Visualized Workflow (Disposal Logic)
Figure 1: Decision logic for segregating chloromethyl-oxazole waste. Note the critical branching based on solvent type to prevent regulatory non-compliance.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8: Management of Waste. [Link]
-
PubChem. Compound Summary: 5-(Chloromethyl)oxazole derivatives (Generalized Reactivity). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
